

Foreword: A Practical Approach to Characterizing Amino Acid Derivatives

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Compound of Interest

Compound Name: Ethyl L-methionate hydrochloride

CAS No.: 2899-36-7

Cat. No.: B554996

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In the landscape of drug development and metabolomics, the precise structural characterization of small molecules is paramount. **Ethyl L-methionate hydrochloride**, a derivative of the essential amino acid methionine, serves as a valuable building block in peptide synthesis and as a research compound.[1] Its analysis by mass spectrometry, while seemingly straightforward, requires a nuanced understanding of its chemical properties to develop a robust and reliable method.

This guide is designed for the laboratory professional. It moves beyond theoretical discussions to provide a field-proven framework for the analysis of **Ethyl L-methionate hydrochloride** by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind methodological choices, from sample preparation to data interpretation, empowering you to build self-validating systems for accurate and reproducible characterization.

Physicochemical Profile of Ethyl L-methionate hydrochloride

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte. As a hydrochloride salt of an amino acid ester, the compound is polar and exists as a

crystalline powder at room temperature.[2][3] Its solubility in polar solvents like water and ethanol is a key consideration for sample preparation.[4]

Property	Value	Source(s)
IUPAC Name	ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride	[5]
Molecular Formula	C ₇ H ₁₆ ClNO ₂ S	[5][6]
Molecular Weight	213.73 g/mol	[2][5]
Monoisotopic Mass	213.0590276 Da	[5]
Form	White crystalline powder	[3][4]
Melting Point	90-92 °C	[2][4]
Key Synonyms	L-Methionine ethyl ester hydrochloride, H-Met-OEt·HCl	[2][5]

The Analytical Cornerstone: Electrospray Ionization (ESI) LC-MS/MS

Given the polar and thermally labile nature of **Ethyl L-methionate hydrochloride**, Electrospray Ionization (ESI) coupled with liquid chromatography is the ionization technique of choice.[7][8] Unlike techniques such as Electron Ionization (EI) used in Gas Chromatography-Mass Spectrometry (GC-MS), ESI is a "soft" ionization method that imparts minimal internal energy to the analyte.[8] This is critical for preserving the intact molecule for initial mass determination.

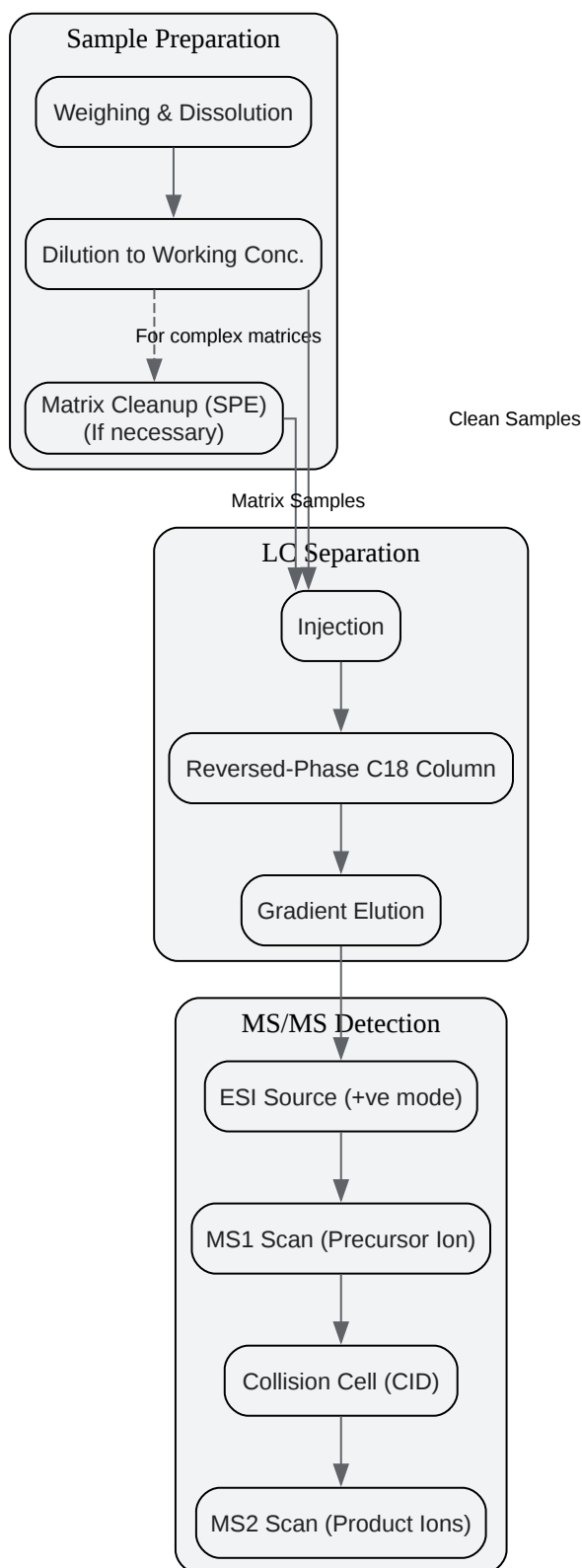
The primary advantage of ESI in this context is its ability to generate a protonated pseudomolecular ion, [M+H]⁺, from the analyte in solution.[7] This allows for the unambiguous determination of the molecular weight of the free base. Tandem mass spectrometry (MS/MS) is then required to induce controlled fragmentation, providing the structural information necessary for confirmation.[9]

A Validated Workflow for Analysis

The following sections detail a comprehensive workflow, from sample handling to data acquisition. This process is designed to be a robust starting point for method development and validation in a research or drug development setting.

Experimental Workflow Overview

The logical flow of the analysis is critical for ensuring reproducibility and minimizing sources of error.



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Caption: High-level workflow for LC-MS/MS analysis of **Ethyl L-methionate hydrochloride**.

Protocol 1: Sample Preparation

The objective is to prepare a sample that is free of interfering matrix components and compatible with the LC mobile phase.[10] For a pure standard, a simple "dilute and shoot" approach is sufficient.[11] For analytes in a complex biological matrix, Solid Phase Extraction (SPE) is recommended for cleanup.[10][12]

A. Reagents and Materials

- **Ethyl L-methionate hydrochloride** standard
- Methanol (LC-MS Grade)
- Acetonitrile (LC-MS Grade)
- Ultrapure Water (18.2 MΩ·cm)
- Formic Acid (LC-MS Grade)
- Mixed-mode Cation Exchange SPE Cartridges

B. Procedure for "Dilute and Shoot" (for standards)

- **Stock Solution (1 mg/mL):** Accurately weigh 1 mg of **Ethyl L-methionate hydrochloride** and dissolve it in 1 mL of 50:50 Methanol:Water. This solvent choice ensures solubility and compatibility with reversed-phase systems.
- **Working Solution (1 µg/mL):** Perform a 1:1000 serial dilution of the stock solution using 50:50 Methanol:Water containing 0.1% formic acid. The acid helps to ensure the analyte remains protonated for efficient ESI+ ionization.
- **Final Dilution:** Transfer the working solution to an autosampler vial for injection.

C. Procedure for Solid Phase Extraction (for complex matrices)

- **Conditioning:** Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. This activates the stationary phase.

- **Loading:** Load the sample (e.g., protein-precipitated plasma) onto the SPE cartridge. The positively charged amine group of the analyte will bind to the cation exchange resin.
- **Washing:** Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences. Follow with 1 mL of methanol to remove non-polar interferences.
- **Elution:** Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte's charge, releasing it from the sorbent.
- **Dry & Reconstitute:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μ L of 50:50 Methanol:Water with 0.1% formic acid for LC-MS analysis.

Protocol 2: LC-MS/MS Instrumentation and Parameters

These parameters serve as a robust starting point for most modern ESI-MS systems (e.g., Q-TOF, Orbitrap). Optimization may be required depending on the specific instrument.

Parameter	Setting	Rationale
LC Column	C18, 2.1 x 50 mm, 1.8 μ m	Standard for small molecule reversed-phase chromatography, offering good resolution.
Mobile Phase A	0.1% Formic Acid in Water	Provides protons for ionization and is a weak solvent for RP chromatography.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Strong organic solvent for eluting the analyte.
Flow Rate	0.4 mL/min	Typical for a 2.1 mm ID column.
Gradient	5% B to 95% B over 5 min	A standard gradient to elute compounds of moderate polarity. [12]
Ionization Mode	ESI Positive	The primary amine group is readily protonated.
Capillary Voltage	3.5 kV	Optimal for creating a stable electrospray.
Source Temp.	120 $^{\circ}$ C	Prevents solvent freezing without causing thermal degradation.
Desolvation Gas	Nitrogen, 350 $^{\circ}$ C	Facilitates droplet desolvation to release gas-phase ions. [13]
MS1 Scan Range	50 - 500 m/z	Covers the expected precursor ion mass.
Precursor Ion	178.09 m/z	The calculated m/z of the protonated free base $[\text{C}_7\text{H}_{15}\text{NO}_2\text{S} + \text{H}]^+$.
Collision Energy	10-30 eV (Ramped)	A ramped energy ensures the capture of multiple

fragmentation pathways.

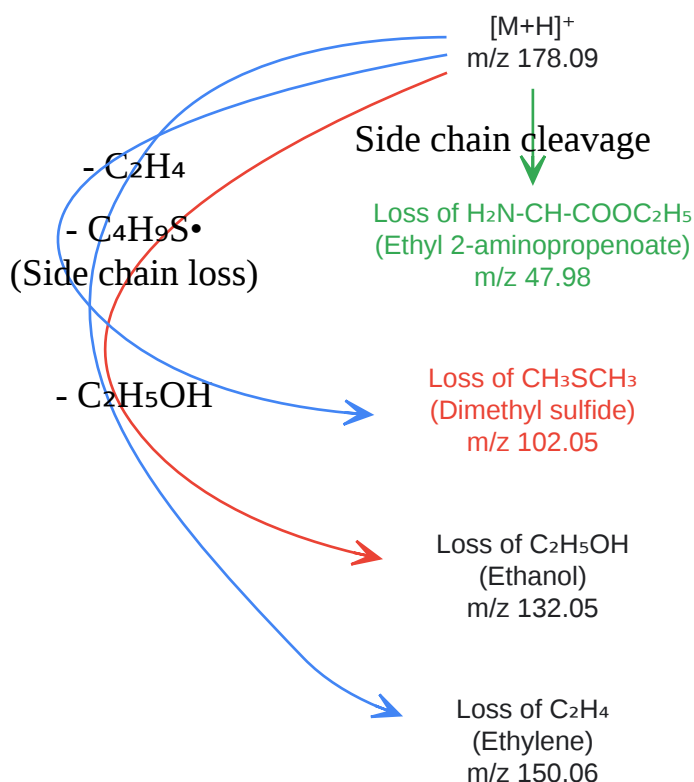
Data Analysis: Deciphering the Mass Spectra

The Precursor Ion: $[M+H]^+$

In positive ESI mode, the hydrochloride salt dissociates in solution, and the free base of ethyl L-methionate is protonated. The free base has a monoisotopic mass of 177.0874 Da. The mass spectrometer will detect the protonated molecule, $[M+H]^+$, at m/z 178.0947. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition based on this accurate mass measurement.[7]

Proposed MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 178.09 reveals its structure. The fragmentation of amino acid esters is typically characterized by cleavages around the ester and amine functionalities.[14][15] The proposed pathway below is based on established fragmentation principles for esters and thioethers.



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Caption: Proposed ESI-MS/MS fragmentation pathways for protonated Ethyl L-methionate.

Explanation of Key Fragments:

- m/z 150.06: This fragment likely arises from the neutral loss of ethylene (C₂H₄, 28.03 Da) from the ethyl ester group, a common rearrangement for ethyl esters.
- m/z 132.05: A characteristic loss for esters, this fragment corresponds to the neutral loss of ethanol (C₂H₅OH, 46.04 Da), resulting in a stable acylium ion.^[15] This is often a prominent peak.
- m/z 102.05: This fragment represents the iminium ion formed after the complete loss of the methylthioethyl side chain. This cleavage is common for amino acids.
- m/z 47.98: While less common, direct cleavage of the side chain can yield the protonated methyl vinyl sulfide fragment ion.

Summary of Expected Ions

This table provides a quick reference for expected m/z values, which is invaluable for building an acquisition method and interpreting the resulting data.

Ion Description	Proposed Formula	Calculated m/z
Precursor Ion [M+H] ⁺	[C ₇ H ₁₆ NO ₂ S] ⁺	178.0947
Fragment (Loss of C ₂ H ₄)	[C ₅ H ₁₂ NO ₂ S] ⁺	150.0634
Fragment (Loss of C ₂ H ₅ OH)	[C ₅ H ₈ NOS] ⁺	132.0478
Fragment (Iminium Ion)	[C ₄ H ₈ NO ₂] ⁺	102.0549

Conclusion and Best Practices

The mass spectrometric analysis of **Ethyl L-methionate hydrochloride** is reliably achieved using a well-designed ESI-LC-MS/MS method. The keys to a successful analysis are meticulous sample preparation tailored to the sample matrix, the use of soft ionization to

preserve the molecular ion, and systematic MS/MS fragmentation to confirm the structure. The proposed fragmentation pathways and expected ion masses in this guide provide a robust framework for method development. As with any analytical method, proper system suitability checks and the use of internal standards are recommended for quantitative applications to ensure the highest level of data integrity and trustworthiness.

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